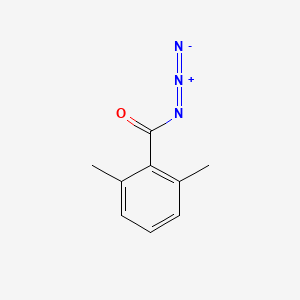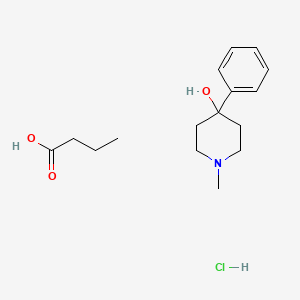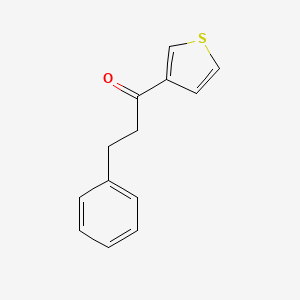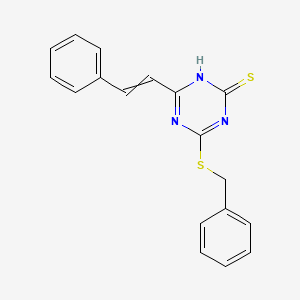
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzylsulfanyl group and a phenylethenyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the use of the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, benzyltriphenylphosphonium chloride and 9-anthraldehyde react in the presence of sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the benzylsulfanyl or phenylethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of triazine derivatives with different functional groups.
科学的研究の応用
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
作用機序
The mechanism of action of 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
trans-9-(2-Phenylethenyl)anthracene: This compound shares the phenylethenyl group with 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione and is used in similar synthetic applications.
2-Phenylethenylimidazole: Another compound with a phenylethenyl group, used in biological and chemical research.
Uniqueness
This compound is unique due to the presence of both benzylsulfanyl and phenylethenyl groups attached to a triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
111697-95-1 |
|---|---|
分子式 |
C18H15N3S2 |
分子量 |
337.5 g/mol |
IUPAC名 |
4-benzylsulfanyl-6-(2-phenylethenyl)-1H-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C18H15N3S2/c22-17-19-16(12-11-14-7-3-1-4-8-14)20-18(21-17)23-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20,21,22) |
InChIキー |
MSDQHMQUAXTXET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=S)NC(=N2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)



![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
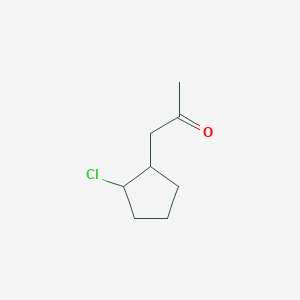

![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
